molecular formula C5H6BrN3O2S B596821 N-(5-Bromopyrimidin-2-yl)methanesulfonamide CAS No. 1242336-55-5

N-(5-Bromopyrimidin-2-yl)methanesulfonamide

Cat. No.: B596821
CAS No.: 1242336-55-5
M. Wt: 252.086
InChI Key: MRNXHECJHFQUDD-UHFFFAOYSA-N
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Description

N-(5-Bromopyrimidin-2-yl)methanesulfonamide: is an organic compound with the molecular formula C5H6BrN3O2S It is a solid, typically appearing as white or off-white crystals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide generally involves the reaction of 5-bromopyrimidine with methanesulfonamide under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-Bromopyrimidin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran[][4].

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines.

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Coupling Reactions: Biaryl or alkyne derivatives.

Scientific Research Applications

N-(5-Bromopyrimidin-2-yl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Bromopyrimidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(5-Bromo-2-methylpyridin-3-yl)methanesulfonamide
  • N-(5-Bromo-2-pyrimidinyl)methanesulfonamide

Comparison: N-(5-Bromopyrimidin-2-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in nucleophilic substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-(5-bromopyrimidin-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNXHECJHFQUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682451
Record name N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-55-5
Record name N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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